

3-Hydroxy-4-iodobenzoic acid chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Hydroxy-4-iodobenzoic acid**

Cat. No.: **B1630420**

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of **3-Hydroxy-4-iodobenzoic Acid**

Abstract

3-Hydroxy-4-iodobenzoic acid (CAS No. 58123-77-6) is a halogenated aromatic carboxylic acid of significant interest to the scientific community, particularly those in medicinal chemistry and materials science. Its trifunctional nature, featuring a carboxylic acid, a phenolic hydroxyl group, and an aryl iodide moiety, makes it a highly versatile and valuable building block in organic synthesis. This guide provides a comprehensive overview of its core chemical properties, synthesis, spectral characteristics, reactivity, and applications, with a focus on the underlying principles that govern its behavior. The information is tailored for researchers, scientists, and drug development professionals who require a deep technical understanding of this compound for advanced applications.

Molecular Structure and Physicochemical Properties

3-Hydroxy-4-iodobenzoic acid possesses a benzene ring substituted at positions 1, 3, and 4 with a carboxyl group, a hydroxyl group, and an iodine atom, respectively. This substitution pattern dictates its chemical reactivity and physical properties. The electron-donating hydroxyl group and the electron-withdrawing carboxyl and iodo groups create a unique electronic environment within the aromatic ring.

Data Presentation: Core Physicochemical Properties

Property	Value	Source(s)
CAS Number	58123-77-6	[1] [2]
Molecular Formula	C ₇ H ₅ IO ₃	[3] [4]
Molecular Weight	264.02 g/mol	[5]
Appearance	White to pale-yellow solid/powder	[1] [2] [4]
Melting Point	225-229 °C	[2] [5]
Boiling Point	319.8 °C (at 760 mmHg)	[2]
Density	~2.15 g/cm ³	[2]
Predicted pKa	3.90 ± 0.10	[4]
SMILES String	OC(=O)c1ccc(I)c(O)c1	[5]
InChI Key	UABBBWVTEWIIMN- UHFFFAOYSA-N	[4]

Synthesis and Purification

The most common and efficient synthesis of **3-hydroxy-4-iodobenzoic acid** involves the regioselective iodination of 3-hydroxybenzoic acid.[\[1\]](#) The causality behind this regioselectivity lies in the directing effect of the substituents. The hydroxyl group is a strongly activating *ortho*-, *para*-director, while the carboxylic acid group is a deactivating *meta*-director. The combined influence strongly favors electrophilic substitution at the positions *ortho* and *para* to the hydroxyl group (positions 2, 4, and 6). Position 4 is electronically favored and less sterically hindered, leading to the desired product in high yield.

Experimental Protocol: Synthesis from 3-Hydroxybenzoic Acid

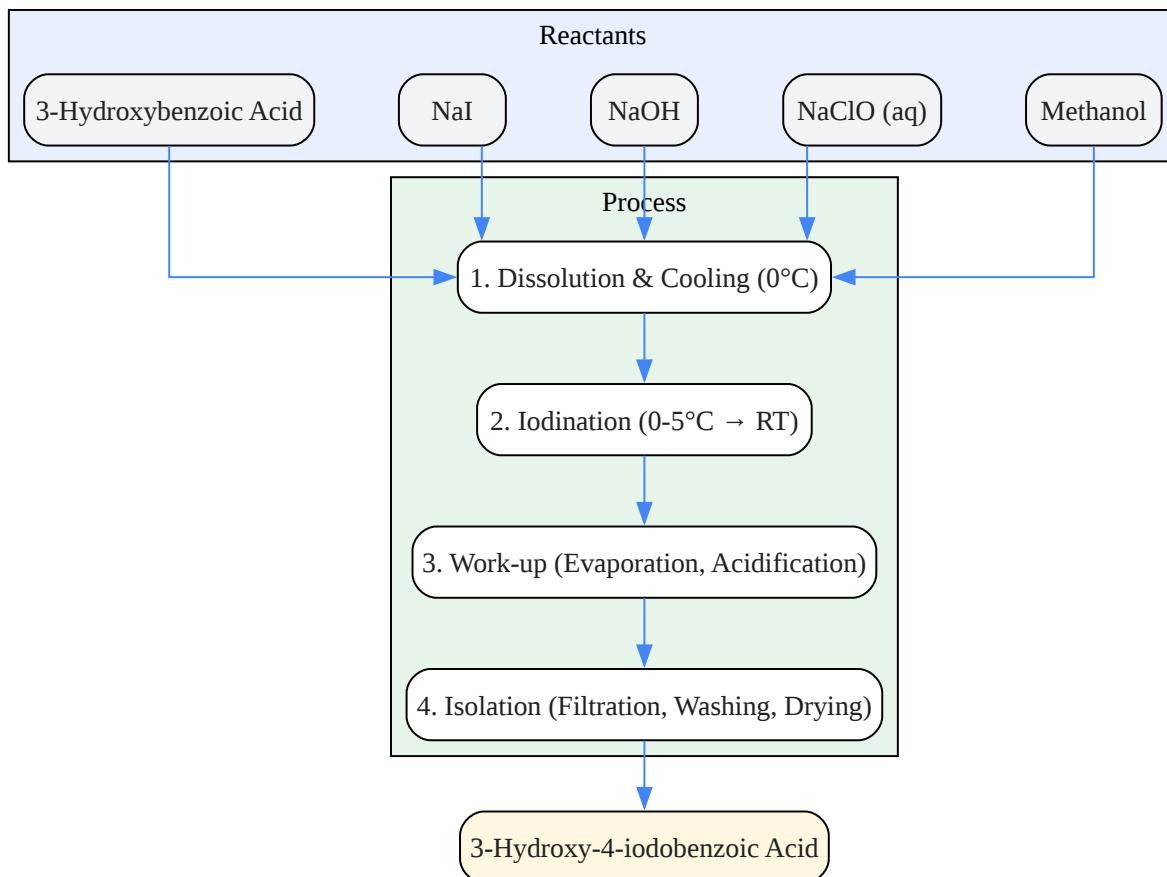
This protocol is based on a general procedure for the iodination of m-hydroxybenzoic acid.[\[1\]](#)

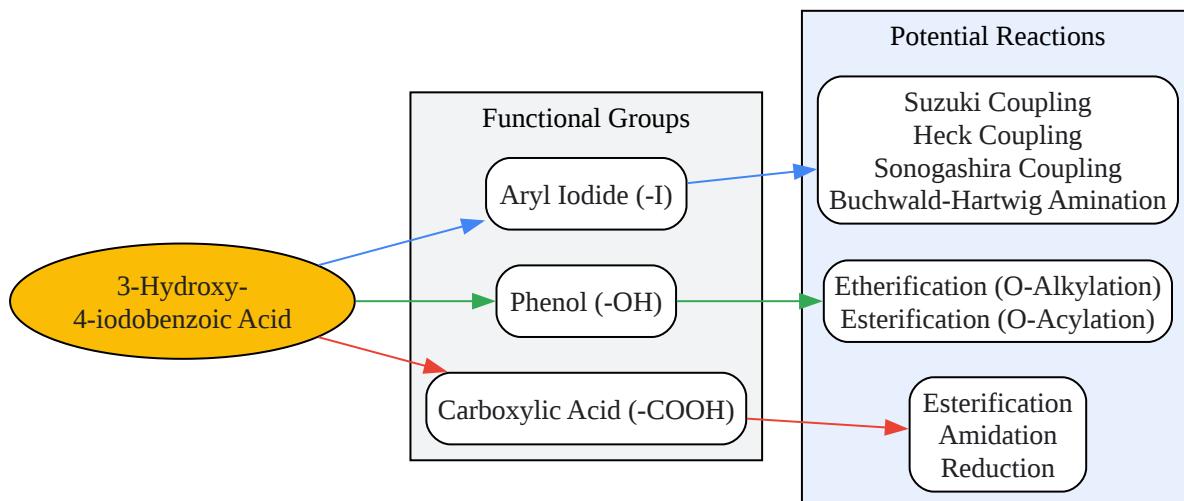
Principle: An in-situ generated electrophilic iodine species, formed from sodium iodide and an oxidizing agent (sodium hypochlorite), reacts with the activated aromatic ring of 3-hydroxybenzoic acid under basic conditions. The base serves to deprotonate the phenolic and carboxylic acid groups, further activating the ring towards electrophilic attack. Subsequent acidification protonates the carboxylate and phenoxide to yield the final product.

Step-by-Step Methodology:

- **Reactant Preparation:** In a suitable reaction vessel, dissolve 3-hydroxybenzoic acid (1 eq.), sodium hydroxide (1.05 eq.), and sodium iodide (1.05 eq.) in methanol.[1]
- **Cooling:** Cool the reaction mixture to 0 °C using an ice bath to control the exothermicity of the subsequent oxidation step.[1]
- **Iodination:** Slowly add an aqueous solution of sodium hypochlorite (1.05 eq.) dropwise to the cooled, stirring mixture. Maintain the temperature between 0-5 °C for approximately 2 hours. [1]
- **Reaction Completion:** After the initial cooled stirring, allow the reaction to warm to room temperature and continue stirring overnight to ensure complete conversion.[1]
- **Solvent Removal:** Remove the methanol from the reaction mixture via rotary evaporation.[1]
- **Precipitation:** Acidify the remaining aqueous solution with concentrated hydrochloric acid. This will protonate the product, causing it to precipitate out of the solution due to its low water solubility.[1]
- **Isolation and Purification:** Collect the off-white solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts and any remaining acid.[1]
- **Drying:** Dry the purified product under vacuum to obtain **3-hydroxy-4-iodobenzoic acid**. The reported yield for this method is high, around 92%. [1]

Visualization: Synthesis Workflow





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Hydroxy-4-iodobenzoic acid | 58123-77-6 [chemicalbook.com]
- 2. 3-Hydroxy-4-iodobenzoic Acid CAS 58123-77-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. chem-casts.com [chem-casts.com]
- 4. 3-Hydroxy-4-iodobenzoic acid Nine Chongqing Chemdad Co. , Ltd [chemdad.com]
- 5. 3-羟基-4-碘苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [3-Hydroxy-4-iodobenzoic acid chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1630420#3-hydroxy-4-iodobenzoic-acid-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com